molecular formula C7H11ClN4 B1469708 1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride CAS No. 1384430-84-5

1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride

Cat. No. B1469708
CAS RN: 1384430-84-5
M. Wt: 186.64 g/mol
InChI Key: NRAWNKJYUMSYQH-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride is a chemical compound with the molecular formula C7H11ClN4 and a molecular weight of 186.64 . It has been used for pharmaceutical testing . This compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as PubChem . The structure is based on the combination of a pyrimidine and azetidine ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 186.64 and a molecular formula of C7H11ClN4 . More detailed properties can be found in databases such as PubChem .

Scientific Research Applications

Synthesis of Pyrimidine-Azetidinone Analogues for Biological Activities

A study by Chandrashekaraiah et al. (2014) detailed the synthesis of pyrimidine-azetidinone analogues exhibiting significant antioxidant, antimicrobial, and antitubercular activities. These compounds were developed through a series of reactions starting from aromatic amines and N-phenylacetamide, leading to Schiff base intermediates and finally to azetidinone analogues. The synthesized compounds were tested against bacterial, fungal strains, and Mycobacterium tuberculosis, showcasing their potential as precursors for designing novel antibacterial and antituberculosis agents (Chandrashekaraiah, M., Lingappa, M., Gowda, V. D. C., & Bhadregowda, D. G., 2014).

Exploration of Azetidine, Azetine, and Azete Compounds

Research on monocyclic azaheterocycles, including azetidines and azetidin-2-ones, highlighted their stability and versatility in reactions leading to a wide array of useful amides, alkenes, amines, and cyclic products like piperidines and pyrrolidines. These compounds serve as precursors to β-amino acids and other heterocyclic compounds, demonstrating significant pharmacological potential as enzyme inhibitors, anticancer agents, and more. This synthesis versatility points to the broader applicability of azetidines in developing therapeutics and other chemical entities (Singh, G. S., D’hooghe, M., & Kimpe, N., 2008).

Antidepressant and Nootropic Agents from Azetidinone Derivatives

Thomas et al. (2016) synthesized azetidinone derivatives from isonocotinyl hydrazone, exploring their antidepressant and nootropic potential. These compounds were evaluated through pharmacological testing, revealing notable antidepressant and nootropic activities, emphasizing the 2-azetidinone skeleton's promise as a central nervous system (CNS) active agent. This study underscores the therapeutic potential of pyrimidine-azetidinone compounds in CNS disorders (Thomas, A. B., Nanda, R., Kothapalli, L., & Hamane, S. C., 2016).

Antibacterial Activity of Azetidine-2-One Derivative

In another study, Ramachandran et al. (2022) synthesized an azetidine-2-one derivative that exhibited mild antibacterial activity against Staphylococcus aureus and Escherichia coli. This study contributes to the understanding of azetidine-based compounds' roles in combating microbial infections, highlighting the structural basis for their antimicrobial efficacy (Ramachandran, S., Dheepika, S., Deepak, M., Duraiseelan, M., Chandru, B. S., & Aanandhi, M. V., 2022).

properties

IUPAC Name

1-pyrimidin-4-ylazetidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.ClH/c8-6-3-11(4-6)7-1-2-9-5-10-7;/h1-2,5-6H,3-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAWNKJYUMSYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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